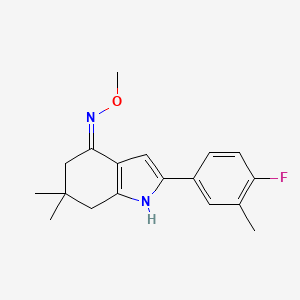
(2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime is a useful research compound. Its molecular formula is C18H21FN2O and its molecular weight is 300.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime is a derivative of trihydroindole and has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the target compound involves the reaction of 4-fluoro-3-methylphenyl derivatives with trihydroindole precursors. The synthesis process typically employs reflux conditions in solvents like ethanol and utilizes catalysts such as sodium acetate to enhance yield. The product can be characterized using various spectroscopic methods including NMR and LC/MS.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-fluoro-3-methylphenyl derivative + trihydroindole | Reflux in ethanol for 2 hours | 96% |
Biological Activity
Research has indicated that compounds similar to This compound exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Studies have shown that derivatives of trihydroindole can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties attributed to the indole moiety in the structure. These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- Anticancer Study : A recent study assessed the cytotoxicity of related compounds on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.
- Antimicrobial Evaluation : Another study focused on the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Eigenschaften
IUPAC Name |
(Z)-2-(4-fluoro-3-methylphenyl)-N-methoxy-6,6-dimethyl-5,7-dihydro-1H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-11-7-12(5-6-14(11)19)15-8-13-16(20-15)9-18(2,3)10-17(13)21-22-4/h5-8,20H,9-10H2,1-4H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQZKNRFIFGWCC-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(N2)CC(CC3=NOC)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC\3=C(N2)CC(C/C3=N/OC)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














